![molecular formula C24H32F3N3O13 B13901732 2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine is a complex organic compound with the molecular formula C24H32F3N3O13 and a molecular weight of 627.52 g/mol . This compound is known for its application as an exofacial probe for the human erythrocyte glucose transport system . It is impermeable and photolabeling can be confined to the discrete plasma membrane pool of glucose transporters .
準備方法
Synthetic Routes and Reaction Conditions
The mannosylation of the propylamine backbone is achieved through glycosylation reactions using D-mannose derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings .
化学反応の分析
Types of Reactions
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, particularly the azitrifluoroethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl and mannosyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce amines or alcohols .
科学的研究の応用
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine is widely used in scientific research, particularly in the following fields:
Chemistry: As a probe for studying glucose transport mechanisms.
Biology: Used in cellular studies to investigate glucose transporter functions.
Industry: Utilized in the development of diagnostic tools and research reagents.
作用機序
The compound exerts its effects by binding to the glucose transporters on the surface of erythrocytes. This binding is facilitated by the azitrifluoroethyl group, which interacts with specific sites on the transporter proteins. The mannosyl groups enhance the compound’s affinity for the transporters, allowing for precise photolabeling and study of glucose transport mechanisms .
類似化合物との比較
Similar Compounds
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(1,6-anhydro-D-mannos-4-yloxy)-2-propylamine: A similar compound with slight structural variations.
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine derivatives: Various derivatives with modifications to the benzoyl or mannosyl groups.
Uniqueness
The uniqueness of this compound lies in its specific application as an exofacial probe for glucose transporters. Its impermeability and ability to confine photolabeling to discrete plasma membrane pools make it a valuable tool in glucose transport studies .
特性
分子式 |
C24H32F3N3O13 |
|---|---|
分子量 |
627.5 g/mol |
IUPAC名 |
N-[1,3-bis[[(2S,4S,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
InChI |
InChI=1S/C24H32F3N3O13/c25-24(26,27)23(29-30-23)10-3-1-9(2-4-10)20(37)28-11(7-40-18-12(5-31)42-21(38)16(35)14(18)33)8-41-19-13(6-32)43-22(39)17(36)15(19)34/h1-4,11-19,21-22,31-36,38-39H,5-8H2,(H,28,37)/t11?,12-,13-,14-,15-,16+,17+,18?,19?,21?,22?/m0/s1 |
InChIキー |
NPJHSWNPVIJJGQ-IWUSFQELSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)NC(COC2[C@@H](OC([C@@H]([C@@H]2O)O)O)CO)COC3[C@@H](OC([C@@H]([C@@H]3O)O)O)CO)C4(N=N4)C(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(COC2C(OC(C(C2O)O)O)CO)COC3C(OC(C(C3O)O)O)CO)C4(N=N4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


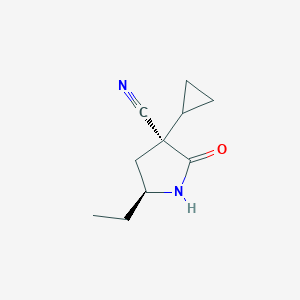
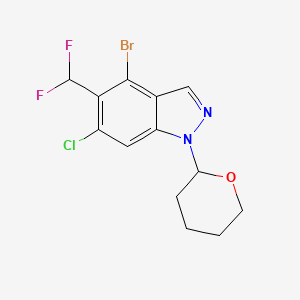
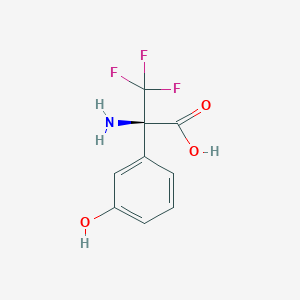

![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)
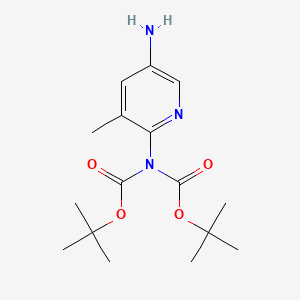
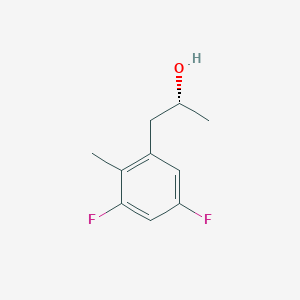
![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)
![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)
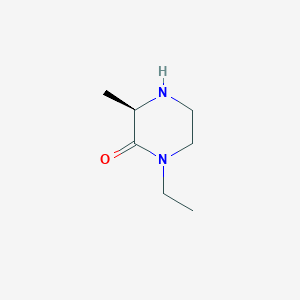
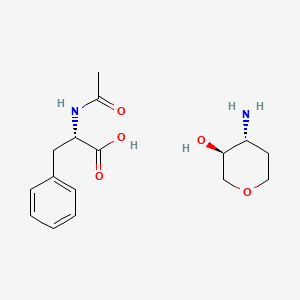


![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)
